molecular formula C16H17N5OS B12245169 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B12245169
M. Wt: 327.4 g/mol
InChI Key: XOTGBOCRYHMHAN-UHFFFAOYSA-N
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Description

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrazinone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step procedures. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the pyrazinone ring. Common reagents used in these reactions include aromatic aldehydes, piperidine, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It acts as a dopamine and serotonin antagonist, which makes it useful in the treatment of psychiatric disorders. The compound binds to these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to the presence of the pyrazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole and piperazine derivatives, potentially offering enhanced pharmacological activities .

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-methylpyrazin-2-one

InChI

InChI=1S/C16H17N5OS/c1-19-7-6-17-15(16(19)22)21-10-8-20(9-11-21)14-12-4-2-3-5-13(12)23-18-14/h2-7H,8-11H2,1H3

InChI Key

XOTGBOCRYHMHAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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